molecular formula C10H9NO3 B14033719 Methyl 2-cyano-6-methoxybenzoate

Methyl 2-cyano-6-methoxybenzoate

Cat. No.: B14033719
M. Wt: 191.18 g/mol
InChI Key: LOYMAVNAMXZACL-UHFFFAOYSA-N
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Description

Methyl 2-cyano-6-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and features a cyano group at the 2-position and a methoxy group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-cyano-6-methoxybenzoyl chloride with methanol under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-6-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-cyano-6-methoxybenzoic acid.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-cyano-6-methoxybenzoic acid.

    Reduction: 2-amino-6-methoxybenzoate derivatives.

Scientific Research Applications

Methyl 2-cyano-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-6-methoxybenzoate involves its reactivity due to the presence of the cyano and methoxy groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The cyano group, in particular, can act as an electrophile or a nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar structure but lacks the cyano group.

    Methyl 4-cyano-2-methoxybenzoate: Similar but with the cyano group at a different position.

Uniqueness

Methyl 2-cyano-6-methoxybenzoate is unique due to the specific positioning of the cyano and methoxy groups, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 2-cyano-6-methoxybenzoate

InChI

InChI=1S/C10H9NO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,1-2H3

InChI Key

LOYMAVNAMXZACL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C#N

Origin of Product

United States

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